methyl N-acetyltyrosinate chemical structure and properties
methyl N-acetyltyrosinate chemical structure and properties
The following technical guide details the chemical structure, physicochemical properties, synthesis, and biochemical applications of Methyl N-Acetyl-L-Tyrosinate (also known as N-Acetyl-L-tyrosine methyl ester).
Core Substrate for Proteolytic Kinetic Profiling
Executive Summary
Methyl N-acetyl-L-tyrosinate (ATME) is a synthetic ester derivative of the amino acid L-tyrosine. It serves as a critical model substrate in enzymology, specifically for characterizing the kinetic parameters of serine proteases such as
Chemical Identity & Structure
ATME represents the methyl ester of N-acetyl-L-tyrosine. It is distinct from O-methyl derivatives (where the methylation occurs on the phenolic hydroxyl).
| Property | Data |
| IUPAC Name | Methyl (2S)-2-acetamido-3-(4-hydroxyphenyl)propanoate |
| Common Abbreviations | ATME, Ac-Tyr-OMe |
| CAS Registry Number | 10817-08-0 (L-isomer) |
| Molecular Formula | |
| Molecular Weight | 237.25 g/mol |
| SMILES | COC(=O)NC(=O)C |
| Stereochemistry | L-configuration (S-enantiomer at |
Structural Logic
The molecule consists of three functional domains:
-
Acylamino Group: The N-acetyl moiety mimics the peptide backbone of a protein substrate, positioning the molecule within the enzyme's specificity pocket.
-
Phenolic Side Chain: The tyrosine ring provides the hydrophobic and aromatic interactions required for recognition by chymotrypsin's S1 binding pocket.
-
Methyl Ester: The scissile bond. The ester carbonyl is more electrophilic than a peptide amide, facilitating faster hydrolysis and easier kinetic measurement.
Physicochemical Properties[1][2][3][4]
| Parameter | Value | Notes |
| Physical State | White to off-white crystalline powder | Hygroscopic; store desicated. |
| Melting Point | 133–135 °C | Sharp melting point indicates high purity. |
| Solubility (Water) | Low (~1-5 mg/mL) | Requires organic co-solvent (e.g., MeOH). |
| Solubility (Organic) | High | Soluble in Methanol, Ethanol, DMSO, DMF. |
| pKa (Phenol) | ~10.1 | The phenolic OH remains protonated at neutral pH. |
| UV | 275 nm (Phenol), 225 nm (Amide) | Differential absorption at 237 nm is used for assays. |
Synthesis Protocol: Fisher Esterification
Objective: Synthesize Methyl N-acetyl-L-tyrosinate from N-acetyl-L-tyrosine with >90% yield.
Reaction Scheme
The synthesis utilizes a classic acid-catalyzed esterification. Thionyl chloride (
Figure 1: Acid-catalyzed synthesis pathway via thionyl chloride activation.
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask, suspend 10.0 g (45 mmol) of N-acetyl-L-tyrosine in 100 mL of anhydrous methanol.
-
Activation: Cool the suspension to 0°C in an ice bath.
-
Catalyst Addition: Dropwise, add 3.6 mL (50 mmol) of thionyl chloride (
) over 20 minutes. Caution: Exothermic reaction releasing HCl and gas. -
Reflux: Remove the ice bath and heat the mixture to reflux (65°C) for 2 hours. The solution should become clear as the starting material dissolves and converts to the ester.
-
Isolation: Concentrate the solution under reduced pressure (rotary evaporator) to yield a viscous oil or gum.
-
Crystallization: Redissolve the residue in a minimal amount of hot ethyl acetate. Add hexanes dropwise until turbidity persists. Cool to 4°C overnight.
-
Purification: Filter the white crystals, wash with cold hexanes, and dry under vacuum.
Validation Check: The product must not show a broad OH stretch of the carboxylic acid (2500–3300 cm⁻¹) in IR; instead, a sharp ester carbonyl peak at ~1735 cm⁻¹ should appear.
Analytical Characterization
To validate the identity of the synthesized ATME, use Proton Nuclear Magnetic Resonance (
Solvent: DMSO-
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 1.81 | Singlet (s) | 3H | Acetyl methyl group | |
| 2.85 | Doublet of doublets (dd) | 1H | Benzylic proton (diastereotopic) | |
| 3.05 | Doublet of doublets (dd) | 1H | Benzylic proton (diastereotopic) | |
| 3.62 | Singlet (s) | 3H | Ester methyl (Diagnostic peak) | |
| 4.45 | Multiplet (m) | 1H | Chiral center proton | |
| 6.65 | Doublet (d) | 2H | Ar-H | Ortho to Hydroxyl |
| 7.02 | Doublet (d) | 2H | Ar-H | Meta to Hydroxyl |
| 8.25 | Doublet (d) | 1H | -NH- | Amide proton (solvent dependent) |
| 9.20 | Singlet (s) | 1H | -OH | Phenolic hydroxyl |
Biochemical Application: Chymotrypsin Assay
The primary utility of ATME is determining the catalytic efficiency of chymotrypsin. The enzyme preferentially cleaves the ester bond at the C-terminal of aromatic residues.
The Assay Principle
Hydrolysis of ATME yields N-acetyl-L-tyrosine and methanol.
Unlike p-nitrophenyl esters which release a colored product, ATME hydrolysis is best monitored by differential UV spectrophotometry at 237 nm . At this wavelength, the ester absorbs significantly less than the free acid product, resulting in a decrease in absorbance (or increase, depending on specific buffer conditions and ionization states, but typically monitored as a differential spectrum). Alternatively, a pH-stat method is used to titrate the released proton.
Protocol (Spectrophotometric Method)
-
Buffer: 50 mM Tris-HCl, pH 7.8, containing 10 mM
(calcium stabilizes the enzyme). -
Substrate Stock: Prepare 100 mM ATME in 100% Methanol.
-
Reaction Mix:
-
2.9 mL Buffer
-
0.1 mL Substrate Stock (Final conc: 3.3 mM)
-
-
Initiation: Add 10-50
L of enzyme solution (approx 1 M final). -
Monitoring: Record
per minute at 25°C. -
Calculation:
-
(Differential extinction coefficient)
900 (Must be determined experimentally for the specific buffer).
-
(Differential extinction coefficient)
Catalytic Mechanism
The reaction follows a ping-pong mechanism involving an acyl-enzyme intermediate.
Figure 2: Acylation and deacylation cycle of Chymotrypsin with ATME.
Stability & Handling
-
Hydrolysis: ATME is susceptible to spontaneous hydrolysis in alkaline aqueous solutions. Always prepare aqueous working solutions immediately before use.
-
Storage: Store solid powder at -20°C with a desiccant. Stable for >2 years if kept dry.
-
Safety: Standard laboratory PPE (gloves, goggles). The compound is not classified as acutely toxic but should be handled as a potential irritant.
References
-
Schwert, G. W., & Takenaka, Y. (1955). A Spectrophotometric Determination of Trypsin and Chymotrypsin. Biochimica et Biophysica Acta, 16(4), 570-575. Link
-
Hein, G. E., & Niemann, C. (1962). Steric Course of the Chymotrypsin-catalyzed Hydrolysis of Substrates. Journal of the American Chemical Society, 84(23), 4495-4503. Link
-
Zerner, B., Bond, R. P., & Bender, M. L. (1964). Kinetic Evidence for an Acyl-enzyme Intermediate in the alpha-Chymotrypsin-catalyzed Hydrolysis of Specific Substrates. Journal of the American Chemical Society, 86(18), 3674-3679. Link
-
PubChem Database. (n.d.). Methyl N-acetyl-L-tyrosinate (CID 720747). National Institutes of Health. Link
